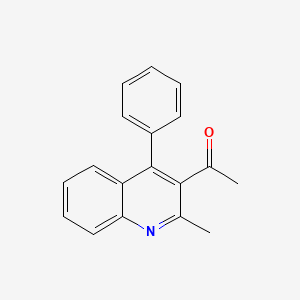
3-Acetyl-2-methyl-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-methyl-4-phenylquinoline typically involves the following steps:
Starting Material: The synthesis begins with 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone.
Reduction: The nitro group is reduced to an amine using zinc dust and ammonium chloride.
Coupling Reaction: The resulting amine is then coupled with various aryl acids using coupling reagents such as HATU, EDC, and DCC in the presence of a base like DIEPA (Diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using efficient catalysts, optimizing temperature and pressure conditions, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc dust and ammonium chloride.
Substitution: The amine group can be substituted with various aryl acids using coupling reagents.
Common Reagents and Conditions
Reducing Agents: Zinc dust and ammonium chloride for nitro reduction.
Coupling Reagents: HATU, EDC, and DCC for coupling reactions.
Bases: DIEPA (Diisopropylethylamine) is commonly used as a base in these reactions.
Major Products
The major products formed from these reactions include various arylsulfonamide derivatives of this compound, which have shown significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-4-phenylquinoline involves its interaction with specific molecular targets:
α-Glucosidase and α-Amylase Inhibition: The compound inhibits these enzymes, which play a role in carbohydrate metabolism, thereby helping to manage blood sugar levels in diabetic patients.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
3-Acetyl-2-methyl-4-phenylquinoline can be compared with other quinoline derivatives:
Properties
IUPAC Name |
1-(2-methyl-4-phenylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-17(13(2)20)18(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUBGILGOFUERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
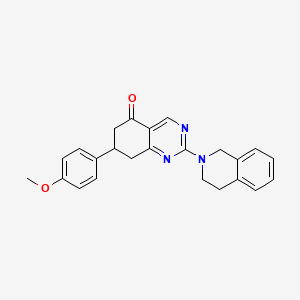
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5892272.png)
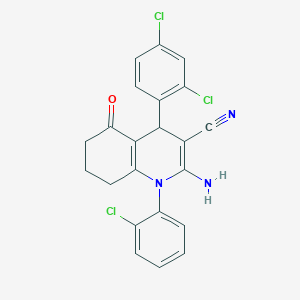
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5892296.png)
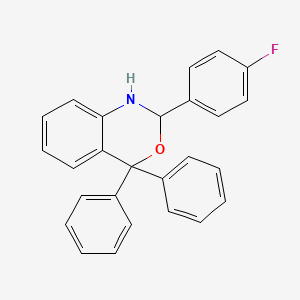
![N-[2-(4-chlorophenoxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B5892309.png)

![2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B5892328.png)
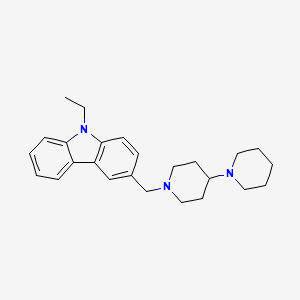
![4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5892334.png)
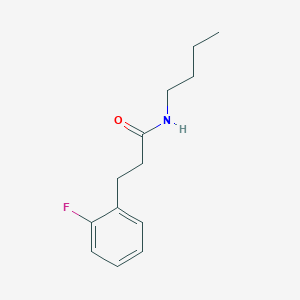
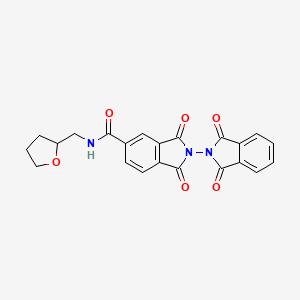
![1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5892359.png)
![ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B5892371.png)
